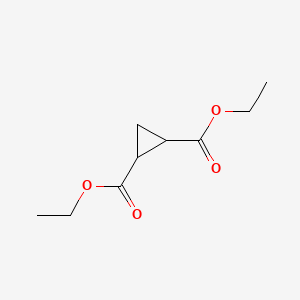

Diethyl 1,2-cyclopropanedicarboxylate

Description

The exact mass of the compound Diethyl cyclopropane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 1,2-cyclopropanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1,2-cyclopropanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942756 | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20561-09-5 | |

| Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20561-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,2-cyclopropanedicarboxylate is a versatile chemical intermediate characterized by a strained three-membered ring and two ester functionalities. This structure imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols and spectroscopic data.

Chemical and Physical Properties

Diethyl 1,2-cyclopropanedicarboxylate exists as two main stereoisomers: cis- and trans-isomers. The specific CAS (Chemical Abstracts Service) number distinguishes between these isomers, as well as the 1,1-disubstituted isomer, Diethyl 1,1-cyclopropanedicarboxylate. The latter is a key intermediate in the synthesis of the drugs Montelukast and Ketorolac.[1][2]

| Property | cis-Diethyl 1,2-cyclopropanedicarboxylate | trans-Diethyl 1,2-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate |

| CAS Number | 710-43-0 | 3999-55-1[3] | 1559-02-0[1] |

| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol | 186.21 g/mol [3] | 186.21 g/mol [1] |

| Appearance | Not specified | Clear colorless to yellow liquid[4] | Colorless oily liquid[5] |

| Boiling Point | 280.69 °C (estimated) | 70-75 °C at 1 mmHg[4] | Not specified |

| Density | 1.062 g/mL | 1.061 g/mL at 25 °C[4] | Not specified |

| Refractive Index | Not specified | n20/D 1.441 (lit.)[4] | Not specified |

Synthesis of Diethyl 1,2-cyclopropanedicarboxylate

The synthesis of diethyl 1,2-cyclopropanedicarboxylate is primarily achieved through the cyclopropanation of diethyl maleate (for the cis-isomer) or diethyl fumarate (for the trans-isomer). Two common methods are the Simmons-Smith reaction and reactions involving diazomethane.

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for cyclopropanation that avoids the use of hazardous diazomethane. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which stereospecifically adds a methylene group to the double bond.[6] A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc.

Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Fumarate

-

Reagents: Diethyl fumarate, diiodomethane, zinc-copper couple (or diethylzinc), diethyl ether (solvent).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the zinc-copper couple.

-

Add a solution of diiodomethane in diethyl ether to the flask. The formation of the organozinc reagent (iodomethylzinc iodide) may require gentle heating to initiate.

-

Once the reagent formation is evident (e.g., by the disappearance of the shiny zinc surface), cool the mixture in an ice bath.

-

Add a solution of diethyl fumarate in diethyl ether dropwise to the stirred suspension of the organozinc reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield trans-diethyl 1,2-cyclopropanedicarboxylate.

-

Cyclopropanation using Diazomethane

Diazomethane, in the presence of a palladium catalyst, can be used for the cyclopropanation of alkenes.[7] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.[2][7]

Experimental Protocol: Palladium-Catalyzed Cyclopropanation with Diazomethane

-

Reagents: Diethyl maleate or fumarate, diazomethane solution in ether, palladium(II) acetate (catalyst).

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling diazomethane.

-

To a solution of diethyl maleate or fumarate in diethyl ether at 0 °C, add a catalytic amount of palladium(II) acetate.

-

Slowly add a freshly prepared and standardized ethereal solution of diazomethane to the reaction mixture with stirring. The evolution of nitrogen gas will be observed.

-

Continue the addition until the yellow color of diazomethane persists, indicating the consumption of the starting alkene.

-

Allow the reaction to stir for a short period after the addition is complete.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

-

Caption: Synthesis pathways for cis- and trans-diethyl 1,2-cyclopropanedicarboxylate.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of diethyl 1,2-cyclopropanedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the molecule.

¹H NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:

-

δ 4.20 (q, J = 7.1 Hz, 4H), 2.27 – 2.17 (m, 2H), 1.55 – 1.41 (m, 2H), 1.32 (t, J = 7.1 Hz, 6H).[8]

¹³C NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:

-

δ = 171.77, 61.07, 22.36, 15.31, 14.17.[8]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1,2-cyclopropanedicarboxylate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule, particularly the ester carbonyl group.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of the neat liquid sample onto the center of a salt plate (e.g., NaCl or KBr) or the crystal of an ATR (Attenuated Total Reflectance) accessory.[9]

-

If using salt plates, place a second plate on top to create a thin film.

-

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands. For diethyl 1,2-cyclopropanedicarboxylate, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition:

-

Inject the sample into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionize the sample molecules, typically using electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Caption: Workflow for the spectroscopic characterization of the compound.

Applications in Research and Development

The unique structural features of diethyl 1,2-cyclopropanedicarboxylate make it a valuable precursor in various synthetic applications.

Pharmaceutical Synthesis

The cyclopropane motif is present in numerous biologically active compounds, where it can impart conformational rigidity and influence metabolic stability. Diethyl 1,1-cyclopropanedicarboxylate is a documented intermediate in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2] The 1,2-disubstituted isomers serve as building blocks for other complex molecular architectures in drug discovery.

Polymer Chemistry

trans-Diethyl 1,2-cyclopropanedicarboxylate can be used as a monomer in the synthesis of specialty polymers. The incorporation of the rigid cyclopropane ring into the polymer backbone can lead to materials with unique thermal and mechanical properties.[4]

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Donor-acceptor substituted cyclopropanes, such as those with aryl or vinyl groups, can undergo ring-opening with various nucleophiles and electrophiles, providing access to a diverse range of functionalized acyclic compounds.[10][11]

Conclusion

Diethyl 1,2-cyclopropanedicarboxylate and its isomers are important intermediates in organic synthesis. A thorough understanding of their properties, synthesis, and reactivity is crucial for their effective utilization in the development of new pharmaceuticals, materials, and other specialty chemicals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile class of compounds.

References

- 1. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]

- 4. Cas 3999-55-1,DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. pure.uva.nl [pure.uva.nl]

- 9. webassign.net [webassign.net]

- 10. researchgate.net [researchgate.net]

- 11. Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cis-Diethyl 1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Diethyl 1,2-cyclopropanedicarboxylate is a cyclic ester of significant interest in organic synthesis and medicinal chemistry. Its rigid, strained cyclopropane ring offers a unique conformational constraint that is valuable in the design of novel therapeutic agents and complex molecular architectures. This document provides a comprehensive overview of the core properties of cis-diethyl 1,2-cyclopropanedicarboxylate, including its physicochemical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of cis-diethyl 1,2-cyclopropanedicarboxylate are summarized in the table below. It is important to note that some of the publicly available data are estimates or predictions and should be considered with appropriate caution. Experimental verification is recommended for critical applications.

| Property | Value | Source |

| CAS Number | 710-43-0 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~280.69 °C (rough estimate) | [1][3] |

| Melting Point | Not available | [3] |

| Density | ~1.062 g/mL | [1][3] |

| Refractive Index | ~1.4450 (estimate) | [1] |

| Solubility | Slightly soluble in water (3.9 g/L at 25 °C) | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, 298 K) of racemic diethyl-1,2-cyclopropane dicarboxylate: The spectrum provides evidence for the presence of the cyclopropane ring and the ethyl ester groups.[4]

Further experimental determination of ¹H NMR, ¹³C NMR, IR, and mass spectra for the purified cis-isomer is recommended for unambiguous characterization.

Experimental Protocols

Synthesis of cis-Diethyl 1,2-cyclopropanedicarboxylate

A stereoselective synthesis of cis-diethyl 1,2-cyclopropanedicarboxylate can be achieved through the reaction of appropriate acrylates and α-halo esters. The use of sodium hydride as a base and toluene as a solvent is reported to favor the formation of the cis-isomer.[1]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of cis-diethyl 1,2-cyclopropanedicarboxylate.

Detailed Experimental Protocol:

A detailed, step-by-step experimental protocol for this specific synthesis is not available in the cited literature. The following is a generalized procedure based on similar cyclopropanation reactions. Optimization and careful monitoring are essential.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (NaH) in anhydrous toluene.

-

Addition of Reagents: A solution of diethyl maleate and ethyl diazoacetate in anhydrous toluene is added dropwise to the stirred suspension of NaH at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure cis-diethyl 1,2-cyclopropanedicarboxylate.[1]

Purification

Purification of the final product is critical to remove unreacted starting materials, byproducts, and any trans-isomer that may have formed.

-

Vacuum Distillation: This is a common method for purifying liquid products with relatively high boiling points.

-

Flash Column Chromatography: This technique is effective for separating the cis- and trans-isomers, as well as other impurities, based on their different polarities. A typical eluent system would be a mixture of petroleum ether and ethyl acetate.[1]

Applications in Drug Development

The rigid cyclopropane scaffold of cis-diethyl 1,2-cyclopropanedicarboxylate makes it a valuable building block in medicinal chemistry. Its derivatives have been explored as inhibitors of various enzymes.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Derivatives of cis-cyclopropane-1,2-dicarboxylic acid have been synthesized and investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in the cysteine biosynthesis pathway in bacteria and plants.[1] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.

The general workflow for investigating these compounds as potential enzyme inhibitors is outlined below.

Figure 2: Workflow for the development of OASS inhibitors from cis-diethyl 1,2-cyclopropanedicarboxylate.

This workflow illustrates the progression from the starting material, through chemical modification and biological testing, to the identification of lead compounds for further drug development.

Safety Information

cis-Diethyl 1,2-cyclopropanedicarboxylate is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

cis-Diethyl 1,2-cyclopropanedicarboxylate is a valuable synthetic intermediate with promising applications in drug discovery. This guide provides a summary of its core properties and a framework for its synthesis and potential use. Further experimental investigation is necessary to fully characterize this compound and explore its full potential in the development of new therapeutics.

References

Diethyl 1,2-Cyclopropanedicarboxylate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of Diethyl 1,2-Cyclopropanedicarboxylate.

Abstract

Diethyl 1,2-cyclopropanedicarboxylate, a dicarboxylic acid ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol , is a versatile building block in organic synthesis.[1] Its rigid, strained three-membered ring and vicinal ester functionalities make it a valuable precursor for a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key chemical and physical properties of its cis and trans isomers, detailed experimental protocols for their stereospecific synthesis, and a discussion of their potential applications in drug development.

Core Molecular Data

Diethyl 1,2-cyclopropanedicarboxylate is characterized by the presence of a cyclopropane ring substituted with two ethyl ester groups at the 1 and 2 positions. The spatial arrangement of these ester groups gives rise to two geometric isomers: cis-Diethyl 1,2-cyclopropanedicarboxylate and trans-Diethyl 1,2-cyclopropanedicarboxylate.

Quantitative Data Summary

The fundamental properties of the cis and trans isomers of Diethyl 1,2-cyclopropanedicarboxylate are summarized in the table below for easy comparison.

| Property | cis-Diethyl 1,2-cyclopropanedicarboxylate | trans-Diethyl 1,2-cyclopropanedicarboxylate |

| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [2][3] |

| CAS Number | 710-43-0[1] | 3999-55-1[2][3] |

| Appearance | Colorless liquid | Colorless to yellow liquid[2] |

| Boiling Point | 280.69 °C (estimated)[1] | 70-75 °C at 1 mmHg |

| Density | 1.062 g/mL[1] | 1.061 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.445 | 1.441 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of the individual isomers. While complete spectral data for both diethyl esters can be found in various databases, representative ¹H NMR data for the analogous dimethyl esters provide a clear illustration of the key differences in their chemical shifts and coupling constants.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | CH (cyclopropane) | ~2.0 | m | |

| CH₂ (cyclopropane) | ~1.2 & ~0.9 | m | ||

| OCH₂CH₃ | ~4.1 | q | 7.1 | |

| OCH₂CH₃ | ~1.2 | t | 7.1 | |

| trans | CH (cyclopropane) | ~1.8 | m | |

| CH₂ (cyclopropane) | ~1.3 & ~0.8 | m | ||

| OCH₂CH₃ | ~4.1 | q | 7.1 | |

| OCH₂CH₃ | ~1.2 | t | 7.1 |

Note: The provided NMR data is illustrative for the diethyl esters based on known spectra of similar compounds. Actual values may vary depending on the solvent and experimental conditions. A ¹H NMR spectrum of racemic diethyl-1,2-cyclopropane dicarboxylate in CDCl₃ has been reported.[4]

Stereospecific Synthesis: Experimental Protocols

The controlled synthesis of either the cis or trans isomer of Diethyl 1,2-cyclopropanedicarboxylate is most effectively achieved through a stereospecific cyclopropanation reaction of the corresponding unsaturated diethyl esters. The Simmons-Smith reaction, a widely used method for forming cyclopropane rings from alkenes, is particularly well-suited for this purpose.[5][6][7][8] The reaction's stereospecificity ensures that the geometry of the starting alkene is retained in the cyclopropane product.[8]

Synthesis of cis-Diethyl 1,2-cyclopropanedicarboxylate

The cis isomer is synthesized from diethyl maleate, a cis-alkene.

Caption: Synthesis of the cis isomer.

Experimental Protocol:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents). The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the couple. A solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

-

Cyclopropanation: After the formation of the reagent is complete (indicated by the disappearance of the copper color), the mixture is cooled to room temperature. A solution of diethyl maleate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure cis-Diethyl 1,2-cyclopropanedicarboxylate.

Synthesis of trans-Diethyl 1,2-cyclopropanedicarboxylate

The trans isomer is synthesized from diethyl fumarate, a trans-alkene. A known method for its preparation involves the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane. However, the Simmons-Smith approach provides a more general and accessible method.

Caption: Synthesis of the trans isomer.

Experimental Protocol:

The experimental protocol for the synthesis of the trans isomer is analogous to that of the cis isomer, with diethyl fumarate being substituted for diethyl maleate.

-

Preparation of the Simmons-Smith Reagent: Follow the same procedure as described in section 2.1.

-

Cyclopropanation: A solution of diethyl fumarate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the prepared Simmons-Smith reagent.

-

Reaction Monitoring and Workup: The reaction is monitored and worked up as described for the cis isomer.

-

Isolation and Purification: The crude product is purified by vacuum distillation to yield pure trans-Diethyl 1,2-cyclopropanedicarboxylate.

Applications in Drug Development and Organic Synthesis

The cyclopropane motif is a key structural feature in numerous biologically active compounds and approved drugs. Its unique conformational properties and electronic nature can impart favorable pharmacological characteristics, such as increased metabolic stability and enhanced binding affinity to biological targets.

While Diethyl 1,2-cyclopropanedicarboxylate itself is not an active pharmaceutical ingredient, its isomers serve as valuable and versatile intermediates in the synthesis of more complex molecules. The related compound, Diethyl 1,1-cyclopropanedicarboxylate, is a known intermediate in the synthesis of the asthma medication Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[9] It is also used in the synthesis of the tyrosine kinase inhibitor Foretinib.[10]

The vicinal dicarboxylate functionality of the 1,2-isomers offers a rich platform for further chemical transformations. These include:

-

Hydrolysis: The esters can be hydrolyzed to the corresponding cis- or trans-1,2-cyclopropanedicarboxylic acid, which can then be used in the synthesis of polyamides and polyesters with unique thermal and mechanical properties.

-

Reduction: Reduction of the ester groups can yield the corresponding diols, which are also important building blocks.

-

Amidation: Reaction with amines can lead to the formation of diamides, which can be precursors to various heterocyclic compounds.

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo nucleophilic ring-opening reactions to generate functionalized acyclic compounds.

The stereochemical purity of the synthesized cis and trans isomers is of paramount importance in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Caption: Synthetic utility workflow.

Conclusion

Diethyl 1,2-cyclopropanedicarboxylate, in its cis and trans isomeric forms, represents a powerful and versatile tool for chemical synthesis. The ability to produce these isomers in a stereochemically defined manner, primarily through the Simmons-Smith reaction, allows for the precise construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a gateway to novel chemical entities with potentially valuable therapeutic properties. A thorough understanding of its synthesis and reactivity is essential for harnessing its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- 1. americanelements.com [americanelements.com]

- 2. Cas 3999-55-1,DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem [lookchem.com]

- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl 1,2-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl 1,2-cyclopropanedicarboxylate. This compound exists as two diastereomers, cis and trans, and understanding their distinct spectral features is crucial for their synthesis, identification, and application in various research and development endeavors.

Introduction

Diethyl 1,2-cyclopropanedicarboxylate is a valuable building block in organic synthesis, utilized in the construction of complex molecules with applications in medicinal chemistry and materials science. The rigid cyclopropane ring introduces unique conformational constraints that can significantly influence the biological activity and material properties of the resulting products. Accurate characterization of the cis and trans isomers is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the detailed spectral features of both isomers, present a standardized experimental protocol for data acquisition, and provide a comparative analysis of their ¹H NMR data.

¹H NMR Spectral Data

The ¹H NMR spectra of the cis and trans isomers of diethyl 1,2-cyclopropanedicarboxylate exhibit distinct chemical shifts and coupling constants due to the different spatial arrangements of the ester groups relative to the cyclopropane ring.

Data Presentation

The following table summarizes the quantitative ¹H NMR data for the trans isomer of diethyl 1,2-cyclopropanedicarboxylate. Unfortunately, a definitive, publicly available source detailing the complete ¹H NMR data for the pure cis-isomer could not be located in the performed search. The provided spectrum of the racemic mixture indicates the complexity of the overlapping signals. For the purpose of this guide, the well-characterized trans-isomer's data is presented.

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans | -OCH₂CH₃ | 4.20 | Quartet (q) | 7.1 |

| Cyclopropyl-H (CHCO₂Et) | 2.27 – 2.17 | Multiplet (m) | - | |

| Cyclopropyl-H (CH₂) | 1.55 – 1.41 | Multiplet (m) | - | |

| -OCH₂CH₃ | 1.32 | Triplet (t) | 7.1 |

Table 1: ¹H NMR Data for trans-diethyl 1,2-cyclopropanedicarboxylate in CDCl₃.[1]

Experimental Protocol

A standardized protocol for acquiring high-quality ¹H NMR spectra of diethyl 1,2-cyclopropanedicarboxylate is essential for reproducibility and accurate data interpretation.

Methodology for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the diethyl 1,2-cyclopropanedicarboxylate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range for this molecule.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or using an automated routine.

-

Perform baseline correction to ensure accurate integration.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Isomer Differentiation and Spectral Interpretation

The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants between the cyclopropyl protons.

-

Trans Isomer: In the trans isomer, the two methine protons on the cyclopropane ring (CH-CO₂Et) are anti-periplanar to one of the methylene protons and syn-periplanar to the other. This results in different coupling constants, leading to a more complex multiplet for these protons.

-

Cis Isomer: In the cis isomer, the two methine protons are in a syn relationship. This generally results in a larger vicinal coupling constant between them compared to the trans-vicinal coupling in the trans isomer. The symmetry of the cis isomer can also lead to a simpler splitting pattern for the cyclopropyl protons compared to the trans isomer.

The quartet for the methylene protons (-OCH₂CH₃) and the triplet for the methyl protons (-OCH₂CH₃) of the ethyl groups are characteristic and will be present in both isomers, though their exact chemical shifts may differ slightly.

Logical Relationship of Isomers and NMR Analysis

The following diagram illustrates the relationship between the two diastereomers and the general workflow for their characterization using ¹H NMR spectroscopy.

References

An In-depth Technical Guide to the Stereoisomers of Diethyl 1,2-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of diethyl 1,2-cyclopropanedicarboxylate, a key building block in organic synthesis. The document details the synthesis, separation, and characterization of the cis and trans diastereomers, as well as their respective enantiomers. This information is critical for researchers in medicinal chemistry and materials science who utilize these stereochemically defined cyclopropane derivatives.

Introduction to Stereoisomerism in Diethyl 1,2-Cyclopropanedicarboxylate

Diethyl 1,2-cyclopropanedicarboxylate possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers:

-

(cis)-(±)-diethyl 1,2-cyclopropanedicarboxylate: A racemic mixture of (1R,2S)-diethyl 1,2-cyclopropanedicarboxylate and (1S,2R)-diethyl 1,2-cyclopropanedicarboxylate. In this diastereomer, the two ester groups are on the same face of the cyclopropane ring.

-

(trans)-(±)-diethyl 1,2-cyclopropanedicarboxylate: A racemic mixture of (1R,2R)-diethyl 1,2-cyclopropanedicarboxylate and (1S,2S)-diethyl 1,2-cyclopropanedicarboxylate. Here, the two ester groups are on opposite faces of the cyclopropane ring.

The distinct spatial arrangement of the ester groups in these stereoisomers leads to different physical, chemical, and biological properties, making their stereoselective synthesis and separation crucial for specific applications.

Stereoselective Synthesis of Diastereomers

The synthesis of the cis and trans diastereomers of diethyl 1,2-cyclopropanedicarboxylate is readily achieved through a stereospecific Simmons-Smith cyclopropanation reaction. The geometry of the starting alkene dictates the stereochemistry of the resulting cyclopropane.

A general representation of the stereoisomers is provided below:

Caption: Stereoisomeric relationships of diethyl 1,2-cyclopropanedicarboxylate.

Synthesis of (cis)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate

The cis diastereomer is synthesized from diethyl maleate (the Z-isomer) via a Simmons-Smith reaction.

Caption: Synthesis of the cis-diastereomer.

Synthesis of (trans)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate

The trans diastereomer is prepared from diethyl fumarate (the E-isomer) using the same Simmons-Smith cyclopropanation conditions.

Caption: Synthesis of the trans-diastereomer.

Experimental Protocol: Simmons-Smith Cyclopropanation

The following is a general procedure for the Simmons-Smith reaction to synthesize the diastereomers of diethyl 1,2-cyclopropanedicarboxylate.[1]

Materials:

-

Zinc dust (<10 micron, activated)

-

Copper(I) chloride (CuCl)

-

Diiodomethane (CH₂I₂)

-

Diethyl maleate or diethyl fumarate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from a black to a grayish color. Stir for an additional 30 minutes.

-

Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.

-

Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and the respective diethyl alkene (maleate for cis, fumarate for trans; 1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis.

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Filter the mixture and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude diethyl 1,2-cyclopropanedicarboxylate can be purified by vacuum distillation.

Separation of Enantiomers

The resolution of the racemic cis and trans mixtures into their constituent enantiomers is a critical step for accessing stereopure compounds. This is typically achieved through enzymatic resolution or chiral chromatography.

Enzymatic Resolution of (trans)-(±)-Diethyl 1,2-Cyclopropanedicarboxylate

Enzymatic hydrolysis offers a powerful method for the kinetic resolution of the trans diastereomer. The key step involves the enantioselective hydrolysis of the corresponding racemic amide derivatives.[2][3]

Caption: Enzymatic resolution of the trans-isomer.

Experimental Protocol Outline:

-

Amide Formation: Convert the racemic diethyl (trans)-1,2-cyclopropanedicarboxylate to a suitable amide derivative (e.g., by reaction with an amine).

-

Enzymatic Hydrolysis: Incubate the racemic amide with a culture of Rhodococcus rhodochrous IFO 15564. The amidase in this microorganism will selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted.[3]

-

Separation: The resulting mixture of the unreacted amide enantiomer and the carboxylic acid enantiomer can be separated by standard extraction techniques based on their different acid-base properties.

-

Conversion back to Ester: The separated acid can then be re-esterified to obtain the enantiomerically pure diethyl ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For the enantiomers of diethyl 1,2-cyclopropanedicarboxylate, polysaccharide-based chiral stationary phases (CSPs) are often effective.

General Protocol:

-

Column: A chiral column, such as Chiralcel OD (cellulose-based) or Chiralpak AD (amylose-based), is typically used.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase, with the ratio adjusted to optimize separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is generally employed.

The specific conditions, including the exact mobile phase composition and flow rate, need to be optimized for each pair of enantiomers.

Physical and Spectroscopic Data

The following tables summarize the available physical and spectroscopic data for the stereoisomers of diethyl 1,2-cyclopropanedicarboxylate.

Table 1: Physical Properties

| Property | (cis)-(±)-isomer | (trans)-(±)-isomer |

| CAS Number | 710-43-0[4] | 3999-55-1[5] |

| Molecular Formula | C₉H₁₄O₄[4] | C₉H₁₄O₄[5] |

| Molecular Weight | 186.21 g/mol [4] | 186.21 g/mol [5] |

| Boiling Point | 280.69 °C (rough estimate)[4] | 70-75 °C / 1 mmHg[5] |

| Density | 1.062 g/mL[4] | 1.061 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | ~1.445[4] | 1.441[5] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Conclusion

The stereoisomers of diethyl 1,2-cyclopropanedicarboxylate are valuable synthetic intermediates. The diastereomers are accessible through stereospecific Simmons-Smith cyclopropanation of the corresponding diethyl maleate and fumarate. The resolution of the enantiomers can be achieved by enzymatic methods or chiral chromatography. This guide provides the fundamental knowledge and experimental outlines necessary for the synthesis, separation, and characterization of these important building blocks, empowering further research and development in the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. Diethyl trans-1,2-cyclopropanedicarboxylate 97 3999-55-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Theoretical studies of cyclopropane ring strain

An In-depth Technical Guide to the Theoretical Studies of Cyclopropane Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a fundamental three-membered carbocycle, presents a unique case of chemical bonding and reactivity, primarily governed by its substantial ring strain. This inherent strain, arising from severe bond angle deviation and torsional effects, profoundly influences its stability and chemical behavior, making it a subject of extensive theoretical and practical interest. For researchers in the chemical and pharmaceutical sciences, a deep understanding of the theoretical underpinnings of cyclopropane's strain is crucial. This guide provides a comprehensive overview of the core theories that describe its electronic structure, the methodologies used to quantify its strain energy, and the strategic implications of its unique properties in the field of drug discovery and development. The strategic incorporation of the cyclopropyl moiety can enhance metabolic stability, increase potency, and confer desirable conformational rigidity to therapeutic agents.[1][2]

Introduction to Ring Strain

In organic chemistry, "ring strain" refers to the destabilization of a cyclic molecule due to a combination of factors that force its geometry to deviate from the optimal, lowest-energy conformation. This additional potential energy, relative to a strain-free analogue, is the sum of three primary contributions:

-

Angle Strain (Baeyer Strain): This arises from the deviation of bond angles within the ring from the ideal 109.5° for sp³-hybridized carbon atoms.[3][4][5]

-

Torsional Strain (Pitzer Strain): This is caused by the eclipsing of bonds on adjacent atoms, which is an energetically unfavorable conformation.[6]

-

Steric Strain (Van der Waals Strain): This results from repulsive non-bonded interactions when atoms are forced into close proximity.[3][6]

Cyclopropane is a planar molecule where the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°. This severe angle strain, combined with the unavoidable eclipsing of all C-H bonds, results in a total ring strain of approximately 27-28 kcal/mol, making it significantly less stable and more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane.[7][8]

Quantification of Ring Strain

The total strain energy of a cycloalkane can be determined experimentally by comparing its heat of combustion per methylene (CH₂) group to that of a strain-free reference, such as a long-chain n-alkane or cyclohexane.[3][8][9] The excess energy released upon combustion of the strained ring corresponds to its strain energy.[8][9]

| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.0 | 0.0 |

| Cycloheptane | 7 | 6.3 | 0.9 |

| Cyclooctane | 8 | 9.6 | 1.2 |

| Data compiled from multiple sources.[8] |

Theoretical Models of Bonding and Strain in Cyclopropane

Several theoretical models have been developed to explain the unique electronic structure and bonding in cyclopropane that results from its high degree of strain.

Baeyer Strain Theory

Proposed by Adolf von Baeyer in 1885, this was the first theory to explain the instability of small rings.[4][10] It postulated that any deviation of the internuclear bond angles from the ideal tetrahedral angle of 109.5° would induce a condition of internal strain.[11] For cyclopropane, with its 60° angles, the predicted deviation is the largest among simple cycloalkanes, suggesting it is the most strained and unstable, which is consistent with experimental observations of its high reactivity.[4][10][11] However, Baeyer's assumption that all rings are planar led to incorrect predictions for larger cycloalkanes like cyclohexane.[4][6]

Coulson-Moffitt (Bent Bond) Model

To better reconcile the geometric constraints of the ring with the principles of orbital overlap, the Coulson-Moffitt model, proposed in 1947, introduced the concept of "bent bonds" or "banana bonds".[12][13][14] This model suggests that the carbon atoms in cyclopropane undergo rehybridization.[12] The C-C bonding orbitals have increased p-character, and the C-H bonding orbitals have increased s-character.[12][15] This allows the C-C orbitals to overlap at an angle of approximately 104°, which is a compromise between the 60° internuclear angle and the 109.5° ideal angle.[12] This outward bending of the electron density reduces angle strain but results in less effective orbital overlap compared to a standard C-C sigma bond, thus weakening the bonds and contributing to the molecule's high reactivity.[3][9][13]

Walsh Model

The Walsh model, also developed in the 1940s, describes the bonding in cyclopropane from a molecular orbital (MO) perspective.[16][17] It assumes that each carbon atom is sp²-hybridized. Two sp² orbitals from each carbon are used to form C-H bonds, while the third sp² orbital is directed towards the center of the ring. These three inward-pointing sp² orbitals combine to form a set of three MOs. The remaining p-orbital on each carbon lies in the plane of the ring, and these combine to form another set of three MOs. This model successfully explains the high electron density in the center of the ring and the π-like character of the C-C bonds, which accounts for cyclopropane's ability to undergo addition reactions similar to alkenes.[16][18]

Methodologies for Determining Ring Strain

Both experimental and computational methods are employed to determine the strain energy of cyclopropane and its derivatives.

Experimental Protocol: Bomb Calorimetry

The determination of strain energy from heats of combustion is a cornerstone experimental technique.

Objective: To measure the heat of combustion (ΔH°c) of a cycloalkane and calculate its strain energy by comparing it to a strain-free reference.

Methodology:

-

Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, typically benzoic acid, to determine the heat capacity (C) of the apparatus.

-

Sample Preparation: A precisely weighed sample of the liquid or solid cycloalkane is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically ~30 atm).

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change (ΔT) of the water is meticulously recorded until it reaches a maximum and begins to cool.

-

Calculation of ΔH°c: The total heat released is calculated (q = C * ΔT), and from this, the molar heat of combustion is determined.

-

Strain Energy Calculation:

-

The molar heat of combustion is normalized by dividing by the number of CH₂ groups in the ring.

-

This value is compared to the ΔH°c per CH₂ group of a strain-free reference (e.g., cyclohexane, ~157.4 kcal/mol).

-

Strain Energy = n * [ (ΔH°c / n) - (ΔH°c_ref / n_ref) ], where 'n' is the number of carbons in the ring.[8]

-

Computational Protocol: Isodesmic and Homodesmotic Reactions

Computational chemistry provides a powerful theoretical tool for calculating strain energy, bypassing the need for physical experiments. The use of hypothetical isodesmic or homodesmotic reactions is a common approach.[19]

Objective: To calculate the strain energy of cyclopropane by designing a balanced reaction where the strain is released in the products.

Methodology Workflow:

-

Molecular Modeling: The 3D structures of all reactants and products for the chosen theoretical reaction are built using molecular modeling software.

-

Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation. This is typically done using ab initio (like Hartree-Fock or Møller-Plesset) or Density Functional Theory (DFT) methods with an appropriate basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The total electronic energies (E) of the optimized structures are calculated. The final energy of each molecule is the sum of its electronic energy and its ZPVE.

-

Reaction Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = Σ(E_products) - Σ(E_reactants). This ΔH_rxn is equivalent to the strain energy of the cyclic reactant.

-

Example Homodesmotic Reaction: (CH₂)₃ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃ In this reaction, the number and type of bonds are conserved on both sides, which minimizes computational errors and isolates the energy contribution from ring strain.[19]

-

The Cyclopropyl Group in Drug Development

The unique structural and electronic properties conferred by ring strain make the cyclopropyl group a valuable motif in medicinal chemistry.[1][20] It is often introduced into drug candidates to fine-tune their pharmacological profiles.[2][21]

Key Advantages:

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[1]

-

Conformational Rigidity: The rigid, triangular structure of the ring can lock a flexible portion of a molecule into a specific, bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[1]

-

Potency Enhancement: The unique electronics of the strained ring, with its π-character, can lead to favorable interactions with protein targets, enhancing potency.[2]

-

Isosteric Replacement: It can act as a rigid, non-planar bioisostere for other groups, such as gem-dimethyl groups or alkenes, helping to optimize solubility, permeability, and other physicochemical properties.[20]

-

Reduced Off-Target Effects: By improving selectivity and metabolic stability, the inclusion of a cyclopropyl ring can help minimize unwanted interactions with other biological targets.[2]

Numerous FDA-approved drugs, including those for treating HIV/AIDS (e.g., Abacavir), Hepatitis C (e.g., Grazoprevir), and COVID-19 (e.g., Paxlovid), feature a cyclopropane ring, highlighting its importance in modern drug design.[20][21]

Conclusion

The study of cyclopropane ring strain is a classic yet continually relevant area of organic chemistry. The high degree of angle and torsional strain dictates a unique electronic structure, which is described by sophisticated bonding models like the Coulson-Moffitt and Walsh theories. These models provide a framework for understanding the molecule's heightened reactivity and alkene-like properties. The ability to quantify this strain through both experimental calorimetry and modern computational methods allows for precise predictions of stability and behavior. For drug development professionals, the cyclopropyl group is not merely a chemical curiosity but a powerful strategic tool, offering a proven method to enhance the potency, stability, and selectivity of therapeutic agents. A thorough grasp of the theoretical principles governing its strain is therefore essential for the rational design of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Baeyer's Strain theory.pptx [slideshare.net]

- 12. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 13. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 14. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]

- 15. catalogimages.wiley.com [catalogimages.wiley.com]

- 16. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 17. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. scientificupdate.com [scientificupdate.com]

- 21. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

The Genesis of a Strained Ring: A Technical Guide to the Discovery and History of Cyclopropanedicarboxylates

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain and unique electronic properties make it a valuable motif in organic synthesis, conferring specific conformational constraints and metabolic stability to molecules. Among the diverse family of cyclopropane derivatives, cyclopropanedicarboxylates have emerged as crucial building blocks and intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanedicarboxylates, detailing the key synthetic methodologies, quantitative data, and experimental protocols that have shaped our understanding and application of these important compounds.

The Dawn of Cyclopropane Chemistry: Cyclopropane-1,1-dicarboxylates

The story of cyclopropanedicarboxylates begins with the pioneering work on the synthesis of the cyclopropane ring itself. The latter half of the 19th century witnessed groundbreaking advancements in organic chemistry, with chemists daring to construct small, strained ring systems.

The Pioneering Synthesis of W. H. Perkin Jr. (1884)

The first synthesis of a cyclopropanedicarboxylate is credited to the English chemist William Henry Perkin Jr.[1], son of the famous discoverer of the first synthetic dye, mauveine. In 1884, Perkin reported the synthesis of diethyl cyclopropane-1,1-dicarboxylate through the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethoxide as the base.[2] This reaction, now a classic example of the Perkin alicyclic synthesis, marked a significant milestone in carbocyclic chemistry.

The initial reported yields for this synthesis were modest, ranging from 27% to 29% of the theoretical yield.[2] A major byproduct identified by W. A. Bone and W. H. Perkin was a result of side reactions.[2]

Early 20th Century Improvements

In the decades that followed Perkin's discovery, several chemists worked on optimizing the synthesis of diethyl cyclopropane-1,1-dicarboxylate. In 1921, A. W. Dox and L. Yoder were able to improve the yield to 40% of the theoretical value.[2] This enhancement was later confirmed by J. M. Stewart and H. H. Westberg in 1965.[2][3] Despite these improvements, the low yield remained a significant drawback of this classical method.[2]

Modern Synthetic Enhancements

The quest for more efficient and higher-yielding syntheses of cyclopropane-1,1-dicarboxylates continued throughout the 20th century, leading to the development of several improved methods. These advancements focused on alternative reagents, reaction conditions, and catalytic systems.

A significant leap forward came with the application of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions. For the synthesis of cyclopropane-1,1-dicarboxylic acid, a one-pot conversion of diethyl malonate can be achieved using 1,2-dibromoethane in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride and concentrated alkali.[4] This method avoids the difficult distillation required to separate the product from unreacted diethyl malonate in the conventional procedure.[4]

Further refinements have focused on replacing 1,2-dibromoethane with the less expensive and more environmentally benign 1,2-dichloroethane. However, the lower reactivity of the dichloro-compound necessitated the use of solvents like dimethylformamide (DMF) and stronger bases such as potassium carbonate. These methods have been optimized to achieve high yields on an industrial scale.

Quantitative Data Summary

The following table summarizes the quantitative data for various key methods in the synthesis of cyclopropane-1,1-dicarboxylates, allowing for a clear comparison of their efficiencies.

| Method/Researcher(s) | Dihaloalkane | Base | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

| W. H. Perkin (1884) | 1,2-Dibromoethane | Sodium Ethylate | Ethanol | None | 27-29 | Not Reported | [2] |

| A. W. Dox & L. Yoder (1921) | 1,2-Dibromoethane | Sodium Ethylate | Ethanol | None | 40 | Not Reported | [2] |

| Singh & Danishefsky (Organic Syntheses) | 1,2-Dibromoethane | 50% aq. NaOH | Water/Organic | Triethylbenzylammonium Chloride | 66-73 | Not Reported | [4] |

| Huels AG Patent (1999) | 1,2-Dichloroethane | Sodium Methylate | Methanol/DMF | None | 85.8 | 99.4 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the historical development of cyclopropane-1,1-dicarboxylate synthesis.

Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (Conceptual Protocol)

-

Reactants: Diethyl malonate, 1,2-dibromoethane, sodium metal, absolute ethanol.

-

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, diethyl malonate is added, followed by the slow addition of 1,2-dibromoethane.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is dried and the solvent is removed.

-

The crude product is purified by distillation under reduced pressure.

-

Phase-Transfer Catalyzed Synthesis of Cyclopropane-1,1-dicarboxylic Acid (from Organic Syntheses)[4]

-

Reactants: Diethyl malonate, 1,2-dibromoethane, 50% aqueous sodium hydroxide, triethylbenzylammonium chloride.

-

Procedure:

-

To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C.

-

A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the vigorously stirred suspension.

-

The reaction mixture is stirred vigorously for 2 hours.

-

The contents of the flask are transferred to a 4-L Erlenmeyer flask, rinsing with water.

-

The mixture is cooled in an ice bath to 15°C and carefully acidified by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

The aqueous layer is extracted three times with 900 mL of ether.

-

The aqueous layer is saturated with sodium chloride and extracted three times with 500 mL of ether.

-

The combined ether layers are washed with 1 L of brine, dried over MgSO₄, and decolorized with activated carbon.

-

Removal of the solvent by rotary evaporation gives a semisolid residue.

-

The residue is triturated with 100 mL of benzene and filtered to give 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.

-

The Emergence of Stereoisomerism: Cis- and Trans-Cyclopropane-1,2-dicarboxylates

The synthesis of cyclopropanes with substituents on adjacent carbon atoms introduces the possibility of stereoisomerism. The history of cis- and trans-cyclopropane-1,2-dicarboxylates is intertwined with the development of stereoselective cyclopropanation reactions.

Early Approaches

Early methods for the synthesis of cyclopropane-1,2-dicarboxylic acids often involved the cyclopropanation of unsaturated dicarboxylic acid precursors. For instance, the reaction of maleic acid derivatives (a cis-alkene) with diazomethane proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which upon thermal or photochemical decomposition, yields the cis-cyclopropanedicarboxylate. Conversely, starting from fumaric acid derivatives (a trans-alkene) would lead to the trans-isomer.

The work of Feist in the late 19th and early 20th centuries was significant in the chemistry of unsaturated acids and their cyclopropane derivatives, including compounds related to what is now known as Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid). These studies contributed to the foundational understanding of the reactivity of these systems.

Stereoselective Syntheses

The development of modern stereoselective synthesis has provided more controlled methods for accessing either the cis- or trans- isomers of cyclopropane-1,2-dicarboxylates. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction.

Visualizing the Synthesis: Experimental Workflow

The following diagrams illustrate the logical workflow of key synthetic procedures for cyclopropanedicarboxylates.

Conclusion

From W. H. Perkin Jr.'s seminal work in the late 19th century to the sophisticated catalytic methods of the 21st century, the synthesis of cyclopropanedicarboxylates has undergone a remarkable evolution. These strained cyclic diesters and diacids, once chemical curiosities, have become indispensable tools in the hands of synthetic chemists. The historical journey of their discovery and the continuous improvement of their synthesis highlight the relentless pursuit of efficiency and elegance in organic chemistry. For researchers and drug development professionals, a deep understanding of the synthesis and properties of cyclopropanedicarboxylates is essential for the design and construction of novel molecules with tailored functions and biological activities. The methodologies outlined in this guide provide a solid foundation for the application of these versatile building blocks in cutting-edge research and development.

References

Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, is a prevalent scaffold in medicinal chemistry and natural products. Its inherent rigidity and unique electronic properties make it a valuable tool for constraining the conformation of molecules, thereby influencing their biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of substituted cyclopropanes, detailing the interplay of steric and electronic effects that govern their three-dimensional structure. We present a summary of quantitative data, detailed experimental and computational protocols, and visual representations of the key principles to aid researchers in understanding and predicting the conformational preferences of this important structural motif.

Core Principles of Cyclopropane Conformation

The conformation of a substituted cyclopropane is primarily determined by the rotational position of its substituents relative to the ring. Unlike larger cycloalkanes, the cyclopropane ring itself is planar and rigid, with significant angle and torsional strain.[1][2][3] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as "bent" or "banana" bonds.[3] This unique bonding arrangement, described by the Walsh orbital model, imparts π-character to the C-C bonds and plays a crucial role in the electronic interactions with substituents.

The orientation of a substituent is dictated by a delicate balance of two major factors:

-

Steric Effects: Non-bonded repulsive interactions between the substituent and the atoms of the cyclopropane ring, particularly the vicinal and geminal protons. These interactions favor conformations that minimize spatial crowding.

-

Electronic Effects: Interactions between the orbitals of the substituent and the Walsh orbitals of the cyclopropane ring. For π-accepting substituents, a "bisected" conformation, where the plane of the π-system is perpendicular to the plane of the cyclopropane ring, is often favored to maximize orbital overlap.[4]

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on various substituted cyclopropanes. These values provide a basis for understanding the energetic and geometric consequences of substitution on the cyclopropane ring.

Table 1: Rotational Barriers and Conformational Energy Differences

| Compound | Method | Conformer Transition | Rotational Barrier (kcal/mol) | ΔE (Conformer 1 - Conformer 2) (kcal/mol) | Reference(s) |

| Cyclopropanecarboxaldehyde | Microwave | s-trans -> s-cis | 4.30 ± 0.10 | 0.69 ± 0.14 (s-cis more stable) | |

| Cyclopropanecarbonyl fluoride | Microwave | s-trans -> s-cis | 3.58 ± 0.05 | 1.15 ± 0.10 (s-cis more stable) | |

| Vinylcyclopropane | Microwave | gauche -> anti | 2.98 ± 0.10 | 1.14 ± 0.05 (gauche more stable) | |

| Phenylcyclopropane | X-ray, DFT | - | - | Bisected conformation favored | [4] |

| 2-Chlorocyclopentanone | NMR, DFT | ψ-e -> ψ-a | - | 0.42 (ψ-e more stable in gas phase) | [5] |

| 2-Bromocyclopentanone | NMR, DFT | ψ-e -> ψ-a | - | 0.85 (ψ-e more stable in gas phase) | [5] |

Table 2: Selected Bond Lengths and Angles

| Compound | Method | Bond | Bond Length (Å) | Angle | Angle (°) | Reference(s) |

| Cyclopropane | Microwave, CCSD(T) | C-C | 1.5030(10) | H-C-H | 114.97(10) | [6] |

| C-H | 1.0786(10) | |||||

| Phenylcyclopropane | X-ray | C1-C2 (vicinal) | 1.520(5) | - | - | [4] |

| C2-C3 (distal) | 1.502(7) | |||||

| Cyclopropanecarboxylic acid | X-ray | C-C (avg) | 1.511 | C-C-C (avg) | 60.0 | |

| 1,1-Difluorocyclopropane | Microwave | C1-C2 | 1.464 | F-C-F | 108.3 | |

| C2-C3 | 1.553 |

Experimental and Computational Protocols

A combination of experimental techniques and computational methods is essential for a thorough conformational analysis of substituted cyclopropanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the populations of different conformers in solution.[7] Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Detailed Protocol for Conformational Analysis by NMR:

-

Sample Preparation: Dissolve the substituted cyclopropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

-

To aid in the assignment of signals and extraction of coupling constants, acquire two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

-

For complex spectra, consider acquiring spectra at different temperatures to observe changes in conformer populations and potentially resolve broadened signals.

-

-

Spectral Analysis:

-

Assign all proton resonances in the spectrum.

-

Accurately measure the vicinal coupling constants (³JHH) between protons on the cyclopropane ring and the substituent. This may require spectral simulation for complex spin systems.

-

-

Conformer Population Analysis:

-

Use the measured ³JHH values in conjunction with the Karplus equation to estimate the dihedral angles and, consequently, the relative populations of the different conformers. It is often necessary to use theoretical calculations to obtain the ³JHH values for the individual, pure conformers.

-

Relevant NMR Pulse Sequences:

-

1D ¹H NMR: Standard pulse-acquire sequence.

-

COSY: A basic 2D experiment for identifying coupled protons. The cosygpmfph pulse sequence with gradient selection is commonly used.

-

TOCSY: Useful for identifying protons within a complete spin system. The mlevphpr pulse sequence with a mixing time of 80-120 ms is a good starting point.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase.[8] From these constants, precise molecular structures, including bond lengths and angles, can be determined for each conformer.

Detailed Protocol for Conformational Analysis by Microwave Spectroscopy:

-

Sample Preparation: The sample must be in the gas phase. For volatile liquids or solids, the sample can be introduced into the spectrometer by placing it in a reservoir and allowing its vapor to be carried into the high-vacuum chamber by a stream of an inert carrier gas (e.g., neon, argon).[9]

-

Data Acquisition:

-

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is typically used. A short, high-power microwave pulse excites a broad range of rotational transitions simultaneously.

-

The subsequent free induction decay (FID) is recorded in the time domain.

-

-

Data Processing and Analysis:

-